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Compound of Interest

Compound Name: fau protein

Cat. No.: B1176721

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
overcoming challenges related to the insolubility of FAU protein constructs during experimental
procedures.

Troubleshooting Guide

Insolubility and aggregation are common hurdles encountered during the recombinant
expression of proteins. This guide provides a systematic approach to troubleshoot and optimize
the expression and purification of soluble FAU protein constructs.

Problem: Low or no expression of the FAU protein construct.

Possible Cause Recommended Solution

The codon usage of the human FAU gene may
Codon Usage:

not be optimal for expression in E. coli.

High-level expression of FAU might be toxic to
Toxicity of the Protein: the host cells, leading to cell death and low

yield.

] - The expression plasmid may be unstable,
Plasmid Instability:

leading to its loss from the cell population.
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Problem: FAU protein is expressed but found in insoluble inclusion bodies.

Possible Cause Recommended Solution

Rapid protein synthesis can overwhelm the
High Expression Rate: cellular folding machinery, leading to misfolding

and aggregation.

The E. coli cytoplasm may lack the necessary
Suboptimal Folding Environment: factors for the correct folding of the eukaryotic
FAU protein.

The FAU construct itself might be prone to
aggregation. The N-terminal FUBI domain is
) thought to act as an "in cis" chaperone, aiding in
Construct Design: N ) ]
the solubility of the C-terminal eS30 ribosomal
protein.[1][2][3] Expression of the eS30 domain

alone may lead to insolubility.

] B Harsh lysis methods can lead to protein
Lysis Conditions: ) )
denaturation and aggregation.

Problem: Soluble FAU protein aggregates during purification.

Possible Cause Recommended Solution

- Suboptimal pH or salt concentration can lead to
Buffer Conditions: o - ]
protein instability and aggregation.

_ _ , Concentrating the protein can increase the
High Protein Concentration: o ]
likelihood of aggregation.

) Co-purifying contaminants can sometimes
Presence of Contaminants: ] )
promote the aggregation of the target protein.

Frequently Asked Questions (FAQSs)

Q1: What is the FAU protein and why is its solubility a concern?
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The FAU gene encodes a fusion protein consisting of a ubiquitin-like protein (FUBI) at the N-
terminus and the ribosomal protein eS30 at the C-terminus.[4][5] While the FUBI domain is
thought to enhance the solubility of the eS30 domain by acting as an intramolecular chaperone,
overexpression in recombinant systems can still lead to the formation of insoluble aggregates
known as inclusion bodies.[1][2]

Q2: Should I express the full-length FAU protein or just the eS30 domain?

For optimal solubility, it is highly recommended to express the full-length FAU (FUBI-eS30)
construct. The FUBI domain has been suggested to act as an "in cis" chaperone, aiding in the
proper folding and solubility of the eS30 ribosomal protein.[1][2][3] Expressing the eS30
domain alone is more likely to result in insolubility.

Q3: What are the best E. coli strains for expressing soluble FAU protein?

While standard expression strains like BL21(DE3) can be used, strains engineered to aid in the
folding of difficult proteins may improve the yield of soluble FAU.[6] Consider using strains that:

» Contain chaperone plasmids: Strains like ArcticExpress (DE3) co-express chaperonins that
are active at low temperatures.[7]

» Promote disulfide bond formation (if applicable): Strains like Origami™ or SHuffle® are
suitable for proteins with disulfide bonds, although the FAU protein itself does not contain
cysteine residues.[8]

e Have reduced protease activity: Strains derived from BL21 are deficient in lon and ompT
proteases, which can help prevent degradation of the expressed protein.[7]

Q4: How can | solubilize and refold FAU protein from inclusion bodies?

If your FAU protein is in inclusion bodies, you will need to solubilize the aggregates using
strong denaturants and then refold the protein into its native conformation.

e Solubilization: Use buffers containing 6 M Guanidine-HCI or 8 M Urea.[9][10]

o Refolding: This is often the most challenging step and requires optimization. Common
methods include:
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o Dilution: Rapid or stepwise dilution of the denatured protein into a large volume of
refolding buffer.[11]

o Dialysis: Gradual removal of the denaturant by dialysis against a refolding buffer.[10]

o On-column refolding: Binding the denatured protein to a chromatography resin and then
exchanging the denaturing buffer with a refolding buffer.[11]

Q5: Are there any specific buffer additives that can help improve FAU protein solubility?

Yes, several additives can be included in your lysis and purification buffers to help maintain the
solubility of your FAU construct:

Glycerol (5-20%): Acts as a stabilizing agent.

L-Arginine (50-500 mM): Can suppress protein aggregation.

Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.

Reducing agents (e.g., DTT, TCEP): While FAU has no cysteines, these can be important for
other constructs to prevent intermolecular disulfide bond formation.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged
FUBI-eS30 in E. coli

This protocol is adapted from a method used for the expression and purification of His6-FUBI-
eS30.[1][6][12]

1. Transformation and Expression:
e Transform E. coli BLR(pREP4) cells with the His6-FUBI-eS30 expression plasmid.

 Inoculate a single colony into 50 mL of DYT medium (1% tryptone, 1% yeast extract, 0.5%
NacCl) with appropriate antibiotics and grow overnight at 37°C with shaking.
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The next day, inoculate 1 L of DYT medium with the overnight culture and grow at 37°C until
the OD600 reaches 0.6-0.8.

Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.
Continue to grow the culture overnight at 18°C.

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be
stored at -80°C.

. Cell Lysis:

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10
mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.
Sonicate the cell suspension on ice to complete lysis.

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble
protein.

. Affinity Purification:
Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.

Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 20 mM imidazole, 10% glycerol).

Elute the protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM
imidazole, 10% glycerol).

Analyze the fractions by SDS-PAGE to check for purity.
. Further Purification (Optional):

For higher purity, pool the eluted fractions and subject them to size exclusion
chromatography using a buffer appropriate for downstream applications (e.g., 20 mM
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HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

Protocol 2: Solubilization and Refolding of FAU from
Inclusion Bodies

This is a general protocol that should be optimized for your specific FAU construct.
1. Inclusion Body Isolation and Washing:
» Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer without detergent.
¢ Lyse the cells by sonication or French press.
o Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
e Wash the inclusion body pellet sequentially with:

o Lysis buffer with 1% Triton X-100.

o Lysis buffer with 2 M Urea.

o Nuclease-treated buffer to remove contaminating nucleic acids.

o Finally, wash with buffer without detergent to remove residual detergents and urea.
2. Solubilization:

o Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCI pH 8.0,
6 M Guanidine-HCI, 10 mM DTT).

¢ Incubate with gentle stirring for 1-2 hours at room temperature.
o Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material.
3. Refolding by Rapid Dilution:

» Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 5
mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
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Rapidly dilute the solubilized protein into the refolding buffer at 4°C with gentle stirring. A

starting dilution of 1:100 (protein solution to refolding buffer) is recommended.

Data Presentation

Allow the protein to refold for 12-24 hours at 4°C.

Clarify the concentrated protein by centrifugation or filtration.

Concentrate the refolded protein using an appropriate method (e.qg., ultrafiltration).

Table 1: Hypothetical Quantitative Data on the Impact of Expression Conditions on FAU

Solubility
Induction :
Inducer (IPTG) Soluble Protein % Soluble
Construct Temperature ) )
Conc. (mM) Yield (mg/L) Protein
His-FUBI-eS30 10%
His-FUBI-eS30 40%
His-FUBI-eS30 85%
His-eS30 5%

Table 2: Influence of Solubility Enhancing Tags on a Model Ribosomal Protein (Hypothetical

Data)

_ Predicted Molecular Soluble Expression Final Purified Yield

Fusion Tag )
Weight (kDa) Level (mg/L)

None (His-tag only) 15 Low 1
GST 41 Medium 10
MBP 57 High 25
FUBI 24 High 30
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Caption: A troubleshooting workflow for overcoming insolubility of FAU protein constructs.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1176721?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Recombinant Expression

FAU (FUBI-eS30) Gene
in Expression Vector

Transcription &
Translation

Nascent Polypeptide Chain

FUBI 'in cis' ¢chaperone High expression rate,
+ Host chaperones suboptimal conditions

Protein Folding Pathways

Chaperone-Assisted
Folding

Misfolding

Spontanieous
refolding
I

|
I
Correctly Folded :

Soluble FAU Protein Aggregation

Inclusion Bodies
(Insoluble FAU)

Click to download full resolution via product page

Caption: Conceptual pathways for FAU protein folding and aggregation during recombinant
expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for
40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]

2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for
40S maturation and depends on USP36 | eLife [elifesciences.org]

3. research-collection.ethz.ch [research-collection.ethz.ch]

4. Enhancing recombinant protein solubility with ubiquitin-like small archeal modifying protein
fusion partners - PubMed [pubmed.ncbi.nim.nih.gov]

5. mdpi.com [mdpi.com]
6. elifesciences.org [elifesciences.org]
7. E. coli expression strains — Protein Expression and Purification Core Facility [embl.org]

8. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC
[pmc.ncbi.nlm.nih.gov]

9. academic.oup.com [academic.oup.com]

10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from
Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

11. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
12. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [Technical Support Center: Overcoming Insolubility of
FAU Protein Constructs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-
constructs]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1176721?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8354635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8354635/
https://elifesciences.org/articles/70560
https://elifesciences.org/articles/70560
https://www.research-collection.ethz.ch/server/api/core/bitstreams/6187aaac-9d5f-4c11-b312-a67c237c951d/content
https://pubmed.ncbi.nlm.nih.gov/26341610/
https://pubmed.ncbi.nlm.nih.gov/26341610/
https://www.mdpi.com/1422-0067/23/14/7678
https://elifesciences.org/articles/70560.pdf
https://www.embl.org/groups/protein-expression-purification/services/protein-expression/e-coli-expression-strains/
https://pmc.ncbi.nlm.nih.gov/articles/PMC544838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC544838/
https://academic.oup.com/abbs/article/41/12/1044/774
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://www.creativebiomart.net/resource/articles-refolding-of-inclusion-body-proteins-from-em-e-coli-em-366.htm
https://www.biorxiv.org/content/10.1101/2021.05.21.445149v1.full.pdf
https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-constructs
https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-constructs
https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-constructs
https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-constructs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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